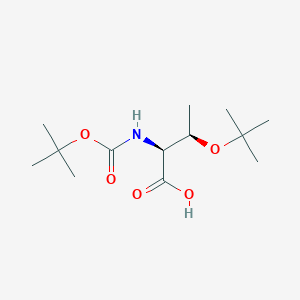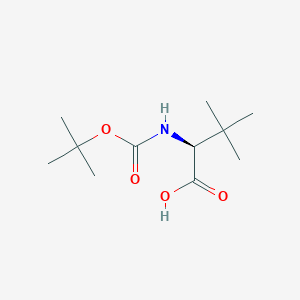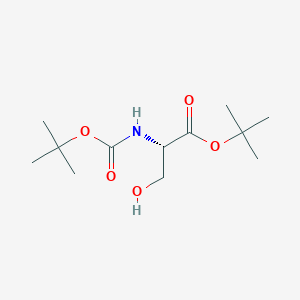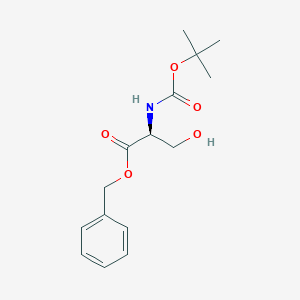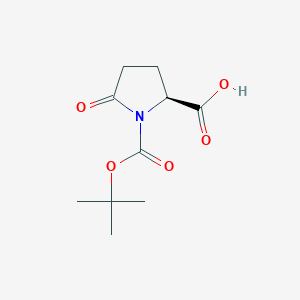![molecular formula C11H20N4O4 B558275 Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- CAS No. 846549-33-5](/img/structure/B558275.png)
Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- is a chemical compound with the molecular formula C11H20N4O4. It is a building block used to introduce a clickable azido group to an amino group for use in click chemistry, protein labeling, peptide synthesis, and surface modifications .
Synthesis Analysis
This compound can be synthesized by reacting with primary amine groups in the presence of activators such as EDC or DCC, forming a stable amide bond . It is commonly used as a linker that is first acylated to one compound to create a derivative that can then be joined to another compound using click chemistry .Chemical Reactions Analysis
The terminal azide group of this compound allows conjugation with compounds containing alkyne groups through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This makes it useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .Physical And Chemical Properties Analysis
This compound is an oil and has a molar mass of 157.17 g/mol . It is stored at a temperature of 15-25°C . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis of Cellulose-Based Click Scaffolds
- Application Summary : This compound is used in the synthesis of cellulose-based click scaffolds . These scaffolds are used in tissue engineering and regenerative medicine for the creation of three-dimensional structures suitable for cell growth and differentiation.
Functionalization of Ethynylzinc (II) Phthalocyanine Compounds
- Application Summary : This compound is used in the functionalization of a novel ethynylzinc (II) phthalocyanine compound . Phthalocyanines are a class of compounds that are used in a variety of applications, including as dyes, pigments, and catalysts.
Production of Peptide Microarrays
- Application Summary : This compound is used in the production of peptide microarrays via catalyst-free click chemistry . Peptide microarrays are used in proteomics for the high-throughput analysis of protein functions.
Protein Labeling
- Application Summary : This compound is used to introduce a clickable azido group to an amino group for use in protein labeling . Protein labeling is a technique used to detect or purify proteins in a complex mixture.
Peptide Synthesis
- Application Summary : This compound is used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via peptide bonds.
Surface Modifications
- Application Summary : This compound is used in surface modifications . Surface modification is the act of modifying the surface of a material by bringing physical, chemical or biological characteristics different from the ones originally found on the surface of a material.
Acylated Linker for Click Chemistry
- Application Summary : This compound is used as an acylated linker for click chemistry . It is first acylated to one compound to create a derivative that can then be joined to another compound using click chemistry .
Conjugation with Alkyne Groups
- Application Summary : This compound is used to introduce a clickable azido group to an amino group for use in click chemistry . This allows for conjugation with compounds containing alkyne groups.
Synthesis of Water-Soluble Camptothecin-Polyoxetane Conjugates
properties
IUPAC Name |
(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRPDWWWUARZIW-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648862 |
Source


|
| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- | |
CAS RN |
846549-33-5 |
Source


|
| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







